molecular formula C18H24N8O B5670887 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine

Cat. No. B5670887
M. Wt: 368.4 g/mol
InChI Key: UAROCIZQIZMHAE-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have garnered interest for their unique structural and chemical properties. The molecule consists of several heterocyclic components, including imidazole, triazole, pyrazole, and piperidine functionalities, which contribute to its complex behavior and potential applications in various scientific research areas.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that may include arylation of azoles with bromopyridines and subsequent reduction, as well as nucleophilic aromatic substitution followed by hydrogenation and iodination for key intermediates in related structures (Shevchuk et al., 2012); (Fussell et al., 2012). These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure investigations often employ techniques like X-ray crystallography combined with Hirshfeld and DFT calculations to elucidate intermolecular interactions and electronic properties of the molecule. For compounds incorporating similar moieties, dominant interactions such as H...H, N...H, and H...C contacts have been analyzed to understand the molecular packing and stability (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound can include functionalization at various positions of its heterocyclic rings, exploiting the reactivity of imidazole, triazole, and pyrazole units. Such reactions enable the introduction of various substituents, impacting the chemical and physical properties of the molecule. For instance, the synthesis of related compounds showcases the reactivity of these heterocycles towards nucleophiles and electrophiles, leading to a broad range of derivatives with varied properties (Goli-Garmroodi et al., 2015).

properties

IUPAC Name

1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(5-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O/c1-14-3-6-20-26(14)12-17(27)25-8-4-15(5-9-25)18-22-21-16(23(18)2)11-24-10-7-19-13-24/h3,6-7,10,13,15H,4-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAROCIZQIZMHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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